Homochlorcyclizine hydrochloride

描述

属性

IUPAC Name |

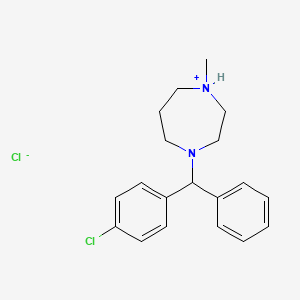

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepan-4-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2.ClH/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17;/h2-4,6-11,19H,5,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIJPBVLZALCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

848-53-3 (Parent) | |

| Record name | Homochlorcyclizine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024342550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24342-55-0, 1982-36-1 | |

| Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)phenylmethyl]hexahydro-4-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24342-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homochlorcyclizine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homochlorcyclizine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024342550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of homochlorcyclizine hydrochloride typically involves the reaction of p-chlorobenzhydryl chloride with N-methylhomopiperazine under controlled laboratory or industrial conditions. This reaction forms the core structure of homochlorcyclizine, which is then converted into its hydrochloride salt form for pharmaceutical applications.

-

- p-Chlorobenzhydryl chloride

- N-Methylhomopiperazine

General Reaction:

The nucleophilic substitution reaction occurs between p-chlorobenzhydryl chloride and N-methylhomopiperazine, yielding homochlorcyclizine as the base compound. Subsequent treatment with hydrochloric acid produces this compound.Industrial Scale Considerations:

- Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

- Purification steps include crystallization and washing to remove impurities.

- The final product is often recrystallized from acetone-water mixtures to enhance purity and control particle size.

Purification and Crystallization Techniques

Purification is crucial to obtain pharmaceutical-grade this compound. The compound is typically purified by recrystallization from a cold 50% acetone-water solution. This method effectively removes impurities such as unreacted starting materials and by-products.

-

- The crude product is dissolved in a hot acetone-water mixture.

- Upon cooling, pure this compound crystallizes out.

- The crystals are filtered, washed with cold acetone-water solution, and dried under controlled conditions (e.g., drying over phosphorus pentoxide at 56 °C for several hours).

Melting Point as Purity Indicator:

- Crude product melting point: approximately -68 °C (indicative of impurities)

- Purified product melting point: 83–85 °C (indicative of high purity)

Analytical Preparation for Characterization

For analytical purposes, such as infrared spectroscopy, this compound samples are prepared using the potassium chloride disk method . This technique involves mixing the compound with potassium chloride and pressing it into a disk for spectral analysis, which confirms the compound's identity and purity.

Stability and Decomposition Studies

Research on the chemical kinetics of this compound in aqueous acidic solutions shows that upon heating, the compound decomposes into several products, including:

- p-Chlorobenzhydrol

- p-Chlorobenzhydryl chloride

- p-Chlorobenzophenone

- N-Methylhomopiperazine (water-soluble moiety)

The decomposition follows a first-order kinetic process, which is important for understanding the compound's shelf-life and storage conditions.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Reaction | p-Chlorobenzhydryl chloride + N-methylhomopiperazine | Formation of homochlorcyclizine base |

| Salt Formation | Treatment with hydrochloric acid | Formation of this compound |

| Purification | Recrystallization from cold 50% acetone-water | High purity crystals with melting point 83–85 °C |

| Drying | Over phosphorus pentoxide at 56 °C for 6 hours | Removal of residual solvents and moisture |

| Analytical Sample Preparation | Potassium chloride disk method for IR spectroscopy | Confirmation of compound identity and purity |

Industrial Production Notes

- Large-scale synthesis involves optimized reaction parameters to ensure batch consistency.

- Granulation and formulation steps (e.g., tablet preparation) involve blending with excipients like mannitol, sorbitol, and flavoring agents.

- The compound's salts, including alkyl sulfate salts, have been prepared for different pharmaceutical formulations, including oral suspensions and chewable tablets.

化学反应分析

Reaction Mechanism:

-

Pathway 1 : Sequential N-alkylations between diols and diamines.

-

Pathway 2 : Intermediate tautomerization followed by cyclization.

Key Parameters:

This method contrasts with earlier syntheses reliant on multi-step alkylation and cyclization processes, offering improved efficiency and scalability .

Derivatization: Alkyl Sulfate Salt Formation

To mask its bitter taste, homochlorcyclizine forms water-insoluble salts with long-chain alkyl sulfates (C₁₂–C₂₂). These derivatives retain antihistaminic activity while improving palatability for oral formulations .

Representative Reaction:

Homochlorcyclizine + Sodium Stearyl Sulfate → Stearyl Sulfate Salt

-

Conditions : Acetone-water solvent, acetic acid, 60°C.

-

Purification : Recrystallization from 50% acetone-water yields tasteless crystals (mp: 83–85°C) .

Comparative Solubility of Alkyl Sulfate Salts:

| Alkyl Chain Length | Example Reagent | Solubility Profile |

|---|---|---|

| C₁₂ | Lauryl sulfate | Low water solubility |

| C₁₈ | Stearyl sulfate | Insoluble, optimal for taste masking |

| C₂₂ | Behenyl sulfate | Minimal solubility |

Stearyl sulfate is preferred due to its balance of insolubility and ease of formulation .

Metabolic Pathways: N-Demethylation

In vivo, homochlorcyclizine undergoes hepatic metabolism to form nor-chlorcyclizine (nor-CCZ) , its primary metabolite. This transformation involves N-demethylation, a common oxidative process mediated by cytochrome P450 enzymes.

Key Metabolic Data:

| Parameter | Homochlorcyclizine | Nor-Chlorcyclizine |

|---|---|---|

| Antihistaminic Activity | 72.6% inhibition at 10 nM | <5% inhibition at 10 nM |

| Cytotoxicity (CC₅₀) | 49.8 μM | 9.31 μM |

| Antiviral Activity (EC₅₀) | 0.044 μM (HCV) | 0.034 μM (HCV) |

Nor-CCZ exhibits reduced antihistaminic activity but comparable antiviral potency, highlighting divergent structure-activity relationships .

Inhibition of Histamine and Serotonin

This compound completely inhibits histamine-induced contractions at 0.1 μg/mL and serotonin-induced responses at similar concentrations. This dual antagonism is critical for its use in allergic and inflammatory conditions .

Pharmacodynamic Profile:

| Target | IC₅₀ (μg/mL) | Mechanism |

|---|---|---|

| Histamine H₁ | 0.1 | Competitive receptor blockade |

| Serotonin | 0.1 | Non-competitive inhibition |

Antiviral Activity Against HCV

Homochlorcyclizine inhibits hepatitis C virus (HCV) entry by targeting early stages of viral infection. Its enantiomers [(R) and (S)] show no significant difference in potency (EC₅₀: 0.020–0.024 μM), suggesting a non-stereospecific mechanism .

Synergistic Combinations:

| Combination Drug | Synergy Score (ZIP) | Clinical Relevance |

|---|---|---|

| Sofosbuvir | 18.7 | Enhanced HCV RNA suppression |

| Daclatasvir | 15.2 | Multitarget inhibition |

The stearyl sulfate salt retains antiviral efficacy, supporting its use in chewable tablets or suspensions .

科学研究应用

Clinical Applications

1.1 Antihistamine Properties

Homochlorcyclizine hydrochloride is primarily used to alleviate symptoms associated with allergies, including:

- Allergic Rhinitis : Effective in reducing nasal congestion and sneezing.

- Urticaria : Provides relief from hives and itching.

- Dermatological Conditions : Used for itching associated with eczema, dermatitis, and other skin disorders .

1.2 Mechanism of Action

The compound functions as a H1 receptor antagonist , blocking the action of histamine, which is responsible for allergy symptoms. Additionally, it possesses anticholinergic properties that can further enhance its effectiveness in treating allergic reactions .

Research Applications

2.1 Antiviral Potential

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against Hepatitis C virus (HCV). Research indicates that:

- Inhibition of HCV Infection : Homochlorcyclizine has shown significant antiviral activity in vitro against HCV by inhibiting viral entry into host cells .

- Synergistic Effects : It exhibits synergistic effects when combined with other antiviral drugs such as ribavirin and interferon-α, enhancing overall efficacy without significant cytotoxicity .

Pharmacological Properties

This compound has several notable pharmacological actions:

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as drowsiness, dry mouth, and dizziness due to its sedative properties. Caution is advised when used alongside other CNS depressants .

Case Studies and Clinical Trials

Several studies have explored the efficacy of homochlorcyclizine in various contexts:

- A study on its use in children with acute sinusitis showed no significant difference compared to placebo when combined with decongestants .

- Clinical trials investigating its role in HCV treatment demonstrated promising results, indicating the need for further exploration of its antiviral capabilities .

作用机制

The primary mechanism of action of homochlorcyclizine hydrochloride involves its role as an H1 receptor antagonist. By competitively binding to these receptors, it prevents histamine from exerting its effects on target tissues. This action helps mitigate symptoms such as itching, swelling, and vasodilation associated with allergic reactions . Additionally, its anticholinergic and antiserotonergic properties contribute to its overall therapeutic effects .

相似化合物的比较

Comparison with Similar Compounds

Homochlorcyclizine hydrochloride belongs to the piperazine-derived antihistamines. Key structural and functional analogs include chlorcyclizine hydrochloride and cyclizine dihydrochloride , which share its core mechanism but differ in pharmacological profiles.

Chlorcyclizine Hydrochloride

- Structure : C₁₈H₂₁ClN₂·HCl (approximate molecular weight 373.46) .

- Pharmacology : A first-generation H₁ antagonist with anti-allergic and antiemetic properties. Unlike homochlorcyclizine, it lacks significant serotonin receptor antagonism .

- Side Effects : Sedation and anticholinergic effects (e.g., constipation, urinary retention) are common due to CNS penetration .

- Pharmacokinetics : Similar onset and duration to homochlorcyclizine but with a longer half-life in some formulations .

Cyclizine Dihydrochloride

- Structure : C₁₈H₂₂N₂·2HCl (molecular weight 338.92) .

- Pharmacology: Primarily used as an antiemetic and motion sickness agent.

- Side Effects: Sedation is less pronounced, but anticholinergic effects persist .

- Pharmacokinetics : Shorter duration of action (3–4 hours), requiring more frequent dosing for sustained effect .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Table 2: Receptor Affinity and Clinical Indications

Research Findings

- Homochlorcyclizine’s Serotonin Antagonism: A study by Kimura et al.

- Efficacy in Pruritus : Homochlorcyclizine demonstrated superior relief in chronic urticaria compared to chlorcyclizine in a 2024 clinical trial, attributed to its additional serotonin-blocking activity .

- Safety Profile : Cyclizine dihydrochloride exhibits fewer CNS side effects than homochlorcyclizine, making it preferable for patients requiring alertness .

生物活性

Homochlorcyclizine hydrochloride (HCZ) is a piperazine derivative and a sedating antihistamine primarily used for treating allergic conditions. Its biological activity extends beyond antihistaminic effects, demonstrating potential in various therapeutic areas. This article provides a comprehensive overview of the biological activity of HCZ, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

Homochlorcyclizine exhibits several pharmacological activities:

- Antihistamine Action : HCZ is effective in blocking H1 histamine receptors, thereby alleviating symptoms of allergic reactions such as urticaria and allergic rhinitis .

- Muscle Contraction Inhibition : It inhibits bradykinin-induced contractions in isolated guinea pig ileum, showcasing its potential in modulating smooth muscle activity .

- Melanogenesis Inhibition : HCZ has been shown to inhibit melanogenesis in mouse B16 melanoma cells without affecting tyrosinase activity, suggesting a unique mechanism for skin-whitening applications .

Table 1: Summary of Pharmacological Activities of Homochlorcyclizine

| Activity | Description |

|---|---|

| Antihistamine | Blocks H1 receptors to alleviate allergy symptoms |

| Muscle Contraction Inhibition | Inhibits bradykinin-induced contractions |

| Melanogenesis Inhibition | Reduces melanin production without affecting tyrosinase activity |

Biological Activity in Viral Infections

Recent studies have explored the antiviral potential of HCZ, particularly against Hepatitis C virus (HCV). Research indicates that HCZ can inhibit HCV infection in human hepatoma cells by targeting early stages of viral entry into host cells. This effect is enhanced when used in combination with other antiviral agents such as ribavirin and interferon-α .

Case Study: Antiviral Efficacy

A study utilizing chimeric mice engrafted with primary human hepatocytes demonstrated that HCZ significantly inhibited HCV genotypes 1b and 2a without leading to drug resistance over extended treatment periods. The study reported no significant cytotoxicity at effective concentrations, highlighting HCZ's potential for drug repurposing in HCV therapy .

Table 2: Antiviral Activity of Homochlorcyclizine

| Parameter | Findings |

|---|---|

| Virus Type | Hepatitis C virus (genotypes 1b and 2a) |

| Mode of Action | Inhibits early stages of viral entry |

| Cytotoxicity | Minimal cytotoxicity observed at effective concentrations |

Enantioselective Pharmacokinetics

The pharmacokinetics of HCZ reveals significant differences between its enantiomers. Studies indicate that the (-)-isomer has distinct metabolic pathways compared to the (+)-isomer, influencing their respective bioavailability and therapeutic effects. After oral administration, the (-)-isomer showed lower maximum concentration (Cmax) and area under the curve (AUC) values compared to the (+)-isomer, suggesting a faster metabolism .

Table 3: Enantioselective Pharmacokinetics of Homochlorcyclizine

| Isomer | Cmax (ng/mL) | AUC0-infinity (ng·h/mL) | Metabolism Rate |

|---|---|---|---|

| (+)-HCZ | Higher | Higher | Slower |

| (-)-HCZ | Lower | Lower | Faster |

常见问题

Basic: How can researchers confirm the structural identity and purity of Homochlorcyclizine hydrochloride?

Answer:

- Methodology : Use UV-Vis spectroscopy (absorption maxima at specified wavelengths) and FT-IR spectroscopy (key functional group peaks, e.g., C-Cl and N-H stretches) for structural confirmation .

- Purity Testing : Employ reverse-phase HPLC with a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer), and UV detection (λ = 254 nm). System suitability criteria include ≤1.0% RSD for peak area and retention time .

- Quantitative Analysis : Titration with 0.1 M perchloric acid in glacial acetic acid, monitored potentiometrically .

Basic: What are the solubility properties and stability considerations for this compound?

Answer:

- Solubility : Freely soluble in water and ethanol; insoluble in acetone and anhydrous acetic acid. Solubility in water is critical for formulation studies .

- Stability : Light-sensitive; store in amber, sealed containers at controlled room temperature. Degrades above 227°C (with decomposition) .

- Degradation Monitoring : Use HPLC to track related substances (e.g., degradation products) under accelerated stability conditions (40°C/75% RH) .

Advanced: How does this compound function as a serotonin antagonist, and what models validate this mechanism?

Answer:

- Mechanism : Binds to 5-HT receptors via its benzhydryl moiety, inhibiting serotonin-mediated pathways. Validated using isolated tissue assays (e.g., guinea pig ileum) .

- In Vivo Models : Rodent models of allergic inflammation or pruritus to assess antihistaminic efficacy. Dose-response studies (1–10 mg/kg) measure suppression of histamine-induced edema .

Advanced: What methodological challenges arise in quantifying this compound’s biological activity across studies?

Answer:

- Data Contradictions : Inhibition percentages vary (e.g., 73% in Entamoeba histolytica screens vs. lower activity in mammalian cell assays) due to assay conditions (e.g., 5 µM vs. 10 µM concentrations) .

- Mitigation Strategies : Normalize data using positive controls (e.g., Auranofin as a 100% inhibitor) and validate with orthogonal assays (e.g., radioligand binding) .

Advanced: How can researchers optimize chromatographic conditions for impurity profiling?

Answer:

- Column Selection : Use a polar-embedded C18 column to resolve polar degradation products.

- Gradient Elution : Start with 10% acetonitrile (0.1% TFA) to 90% over 30 minutes, with a flow rate of 1.0 mL/min .

- Detection : UV at 220 nm for maximum sensitivity to low-concentration impurities .

Basic: What spectroscopic techniques are used to characterize this compound’s crystalline form?

Answer:

- XRD : Analyze diffraction patterns to confirm crystalline structure (e.g., characteristic peaks at 2θ = 15.3°, 20.7°) .

- DSC : Monitor endothermic peaks near 227°C to detect polymorphic transitions .

Advanced: What in vitro models are suitable for screening this compound’s off-target effects?

Answer:

- High-Throughput Screening : Use fluorescence-based assays (e.g., Ca²⁺ flux in HEK293 cells expressing GPCRs) at 1–50 µM concentrations .

- Cytotoxicity : Assess in HepG2 cells via MTT assay (IC₅₀ > 100 µM indicates low toxicity) .

Advanced: How do formulation excipients affect this compound’s stability in solid dosage forms?

Answer:

- Excipient Screening : Test with mannitol, microcrystalline cellulose, and PVP-K30. Avoid reducing sugars (e.g., lactose) to prevent Maillard reactions .

- Accelerated Stability : Store tablets at 40°C/75% RH for 6 months; monitor dissolution profile and impurity levels .

Basic: What are the regulatory-compliant limits for heavy metals and related substances?

Answer:

- Heavy Metals : ≤20 ppm (USP/JP standards) via colorimetric assay with thioacetamide .

- Related Substances : ≤0.5% for individual impurities; ≤2.0% total impurities by HPLC .

Advanced: How can researchers resolve discrepancies in this compound’s reported solubility data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。